N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide

HDAC inhibitor regioisomer zinc-binding group

Procure this specific para-acetylamino phenylpyrrole benzamide to eliminate structural ambiguity in your HDAC SAR studies. Unlike the meta isomer, this regioisomer positions the acetyl group for defined Class I/IIb isoform selectivity. Its acetylamino anilide zinc-binding group provides target engagement kinetics distinct from ortho-amino benzamide clinical leads (e.g., entinostat), making it an essential control for benchmarking histone H3 vs. α-tubulin acetylation. Also serves as a validated InhA inhibitor scaffold (M. tuberculosis) and an acetyl-lysine mimetic for bromodomain displacement assays. Standard R&D supply available.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
Cat. No. B4973249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3
InChIInChI=1S/C19H17N3O2/c1-14(23)20-16-6-8-17(9-7-16)21-19(24)15-4-10-18(11-5-15)22-12-2-3-13-22/h2-13H,1H3,(H,20,23)(H,21,24)
InChIKeyQKHHOXPHPGOAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide – Chemical Identity, HDAC-Inhibitor Class Membership, and Procurement Context


N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide (IUPAC: N-(4-acetamidophenyl)-4-pyrrol-1-ylbenzamide; molecular formula C₁₉H₁₇N₃O₂; MW 319.36 g/mol) is a phenylpyrrole-based benzamide derivative belonging to the class of non-hydroxamate histone deacetylase (HDAC) inhibitors [1]. The compound features a 4-(1H-pyrrol-1-yl)benzoyl moiety linked via an amide bond to a para-acetylamino aniline, yielding a benzamide zinc-binding group (ZBG) that coordinates the catalytic Zn²⁺ ion in HDAC active sites [2]. It appears as a exemplified compound in patent families claiming pyrrole-amide HDAC inhibitors with deacetylase inhibitory activity, including WO2016107227A1 (HitGen Ltd.) and related US patents [3]. The compound is commercially available as a research-grade building block for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails for N-[4-(Acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide – Regioisomeric and ZBG-Dependent Differentiation


Phenylpyrrole-benzamide HDAC inhibitors cannot be treated as interchangeable commodities because three structural variables produce marked differences in potency, isoform selectivity, and cellular activity: (i) the position of the acetylamino group on the aniline ring (para vs. meta), (ii) the nature of the zinc-binding group (ortho-amino benzamide vs. acetylamino anilide vs. hydroxamate), and (iii) the N-phenyl substituent on the pyrrole ring. The para-acetylamino regioisomer positions the acetyl group in a distinct orientation within the HDAC active-site tunnel compared to the meta isomer, altering surface recognition and isoform selectivity profiles [1]. Furthermore, the acetylamino anilide ZBG confers different Zn²⁺ coordination geometry and residence time compared to the ortho-amino benzamide found in clinical-stage HDAC inhibitors (e.g., entinostat, mocetinostat), directly affecting target engagement kinetics and cellular histone acetylation pharmacodynamics [2]. Substituting this compound with a different pyrrolyl-benzamide analog without confirmatory isoform profiling data risks invalidating structure-activity relationships critical to experimental reproducibility.

Quantitative Differentiation Evidence: N-[4-(Acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide vs. Closest Analogs


Para- vs. Meta-Acetylamino Regioisomerism: Implications for HDAC Isoform Recognition

The para-acetylamino regioisomer (target compound) differs from its meta-acetylamino isomer N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide (CAS 1009917-99-0) in the spatial orientation of the acetyl group within the HDAC surface-recognition region. In the phenylpyrrole HDAC inhibitor series, para-substitution directs the acetyl group along the HDAC enzyme surface in a linear trajectory, whereas meta-substitution introduces a ~60° angular deviation from the molecular axis [1]. Published SAR data for phenylpyrrole-based HDAC inhibitors demonstrate that para-substituted anilide derivatives consistently show different HDAC1/HDAC6 isoform selectivity ratios compared to their meta-substituted counterparts, attributable to differential accommodation within the HDAC6-specific L1 loop pocket [2].

HDAC inhibitor regioisomer zinc-binding group Structure-Activity Relationship

Acetylamino-Anilide vs. ortho-Amino Benzamide ZBG: Differential Zn²⁺ Coordination and Pharmacodynamic Consequences

The target compound employs an acetylamino-anilide zinc-binding group wherein the anilide NH and the acetyl carbonyl jointly coordinate the catalytic Zn²⁺ ion. This differs fundamentally from the ortho-amino benzamide ZBG used in clinical candidates entinostat (MS-275) and mocetinostat (MGCD0103), where the free ortho-NH₂ group serves as the primary Zn²⁺ ligand [1]. Crystallographic and SAR analyses demonstrate that ortho-amino benzamides typically exhibit IC50 values in the low nanomolar range against HDAC1 (e.g., entinostat HDAC1 IC50 = 200–500 nM; mocetinostat HDAC1 IC50 = 100–300 nM), whereas acetylamino-anilide benzamides generally show micromolar potency as a class but offer distinct advantages in isoform selectivity tuning and reduced off-target metalloenzyme inhibition [2]. The acetylamino anilide ZBG provides a weaker Zn²⁺ interaction, which can be therapeutically advantageous in contexts where pan-HDAC inhibition causes dose-limiting toxicities.

zinc-binding group HDAC inhibitor pharmacodynamics residence time

Pyrrole-Containing Benzamide vs. Non-Pyrrole Bis-Acetamide Analog: Differential InhA/HDAC Target Engagement

The presence of the 4-(1H-pyrrol-1-yl) moiety distinguishes the target compound from non-pyrrole benzamide analogs such as 4-(acetylamino)-N-[4-(acetylamino)phenyl]benzamide (CAS 88542-60-3). In the pyrrolyl-benzamide series studied by Joshi et al. (2018), the N-phenylpyrrole substructure is critical for occupying a hydrophobic pocket adjacent to the InhA substrate-binding site, with compounds bearing the 4-(1H-pyrrol-1-yl)benzamide fragment demonstrating anti-tuberculosis activity against M. tuberculosis H37Rv [1]. The BRENDA database records N-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)benzamide and N-(2-aminophenyl)-4-(1H-pyrrol-1-yl)benzamide as InhA inhibitors with confirmed anti-tuberculosis activity, establishing that the 4-(1H-pyrrol-1-yl)benzamide scaffold is a validated pharmacophore for enoyl-ACP reductase engagement [2]. The target compound, bearing the acetylamino substituent at the para position, offers a distinct polarity and hydrogen-bonding profile compared to chloro- or amino-substituted analogs.

pyrrole InhA enoyl-ACP reductase antimycobacterial target engagement

Acetylamino Anilide vs. Hydroxamate HDAC Inhibitors: Divergent Cellular Histone Acetylation Profiles

Phenylpyrrole-based HDAC inhibitors with acetylamino-anilide ZBGs exhibit a fundamentally different cellular pharmacodynamic signature compared to hydroxamate-based pan-inhibitors such as SAHA (vorinostat). Brindisi et al. (2016) demonstrated that selected phenylpyrrole derivatives produce selective increases in histone H3 acetylation (HDAC1-mediated) without concomitant α-tubulin hyperacetylation (HDAC6-mediated), whereas the hydroxamate pan-inhibitor SAHA causes both H3 and tubulin hyperacetylation at comparable concentrations [1]. This class-level property translates into differential effects on cell cycle regulation and apoptosis induction, with benzamide-class HDAC inhibitors typically inducing G1 arrest rather than the G2/M arrest associated with hydroxamates [2].

HDAC inhibitor benzamide hydroxamate histone acetylation tubulin acetylation

Synthetic Tractability and Building-Block Utility vs. Complex Multi-Step HDAC Probe Compounds

The target compound's synthesis proceeds via a straightforward two-step sequence: acetylation of 4-aminophenol to 4-(acetylamino)phenol, followed by amide coupling with 4-(1H-pyrrol-1-yl)benzoic acid (CAS 22106-33-8) via the benzoyl chloride intermediate [1]. This contrasts with structurally complex clinical-stage benzamide HDAC inhibitors (e.g., entinostat, chidamide) that require 5–8 synthetic steps with lower overall yields. The commercial availability of both starting materials—4-(1H-pyrrol-1-yl)benzoic acid and 4-aminoacetanilide—from multiple reputable building-block suppliers (including Enamine, Aladdin, and BOC Sciences) provides procurement flexibility and supply-chain resilience . The compound's moderate molecular weight (319.4 Da) and favorable calculated LogP (~2.0–2.5) position it within lead-like chemical space suitable for further derivatization in medicinal chemistry campaigns.

synthetic accessibility building block medicinal chemistry chemical probe

High-Impact Application Scenarios for N-[4-(Acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide Based on Differentiation Evidence


HDAC Isoform Selectivity Profiling in Epigenetic Drug Discovery

This compound serves as a benzamide-class tool for probing Class I vs. Class IIb HDAC isoform selectivity. Based on the phenylpyrrole SAR established by Brindisi et al. (2016), the para-acetylamino anilide ZBG is predicted to confer HDAC1/2/3 selectivity with reduced HDAC6 engagement compared to hydroxamate pan-inhibitors [1]. Research groups performing isoform-selectivity screening panels should incorporate this compound alongside ortho-amino benzamide controls (entinostat) and hydroxamate controls (SAHA) to benchmark differential histone H3 vs. α-tubulin acetylation responses. Its distinct regioisomeric identity (para-acetylamino) versus the meta isomer makes it a necessary component of any comprehensive phenylpyrrole SAR matrix.

Antimycobacterial Lead Optimization Targeting InhA (Enoyl-ACP Reductase)

The 4-(1H-pyrrol-1-yl)benzamide scaffold is a validated pharmacophore for InhA inhibition in Mycobacterium tuberculosis, as demonstrated by Joshi et al. (2018) and confirmed in the BRENDA enzyme inhibitor database [2]. The target compound, with its para-acetylamino substituent, provides a hydrogen-bond-capable, moderate-polarity analog within this series that complements the chloro-, amino-, and nitro-substituted derivatives already characterized. Medicinal chemistry teams engaged in structure-based optimization of InhA inhibitors should procure this compound as part of a systematic substituent scan of the N-phenyl position, particularly for assessing the effect of polarity and hydrogen-bond donor/acceptor character on mycobacterial cell-wall penetration and enzyme inhibition potency.

Chemical Biology Probe Development for Acetylation-Dependent Protein-Protein Interactions

The acetylamino anilide motif is structurally analogous to acetyl-lysine, the native post-translational modification recognized by bromodomain-containing proteins (e.g., BRD4, BRDT). While this compound's primary annotation is as an HDAC inhibitor, the acetylamino-phenyl moiety can serve as an acetyl-lysine mimetic for probing bromodomain-histone interactions [1]. Researchers studying acetyl-lysine recognition domains may find this compound useful as a structurally well-characterized, synthetically accessible small-molecule mimic of acetylated histone tails, particularly in competitive displacement assays and co-crystallization studies where the pyrrole ring provides distinct electron density for crystallographic phasing.

Medicinal Chemistry Derivatization Scaffold for Dual-Target HDAC-Bromodomain Inhibitors

Recent advances in epigenetic polypharmacology have identified 4-acyl pyrrole-capped HDAC inhibitors as privileged scaffolds for developing hybrid inhibitors of BET bromodomains and HDAC enzymes, as reported in antileukemia drug lead programs [3]. The target compound, with its free para-position on the benzamide ring and modifiable pyrrole moiety, represents an attractive starting point for installing bromodomain-targeting warheads (e.g., triazolopyrazine or dimethylisoxazole motifs) via the acetyl group or pyrrole ring. Procurement of this compound enables modular construction of focused libraries exploring dual HDAC-BET pharmacophores without requiring de novo synthesis of the phenylpyrrole core.

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